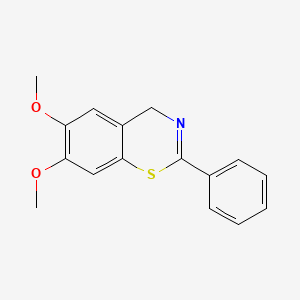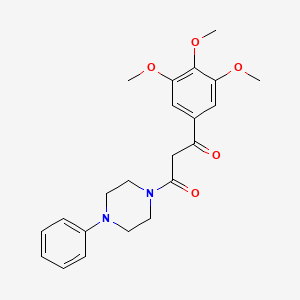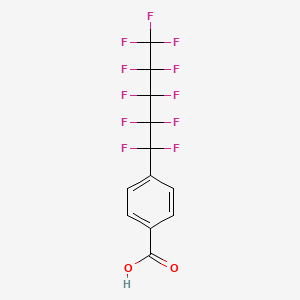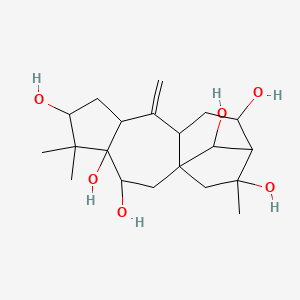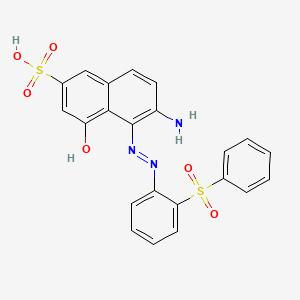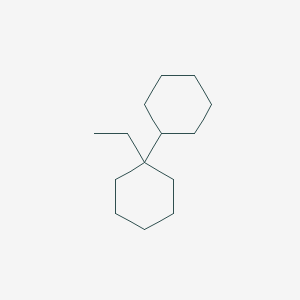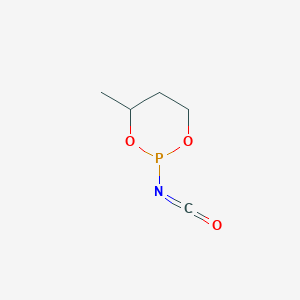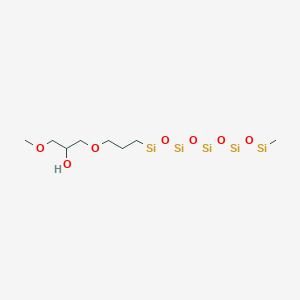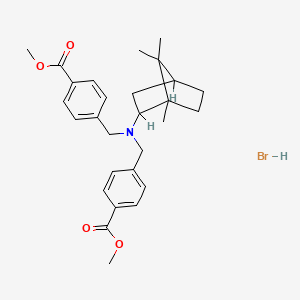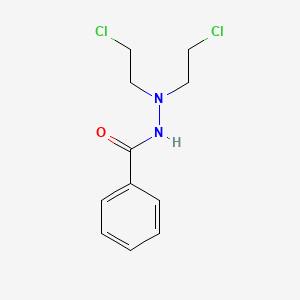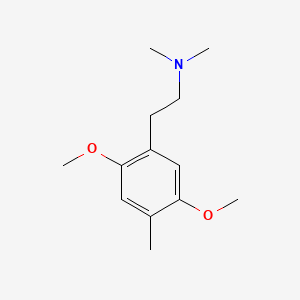
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is a synthetic compound belonging to the phenethylamine class. These compounds are known for their stimulant activities on the central nervous system due to their structural similarity to monoamines. Phenethylamines have been widely studied for their psychoactive properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- typically involves the alkylation of 2,5-dimethoxyphenethylamine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various substituted phenethylamines, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its psychoactive properties and potential as a treatment for neurological disorders.
Industry: Utilized in the production of designer drugs and other synthetic compounds
Wirkmechanismus
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects. The molecular targets include various G-protein coupled receptors and ion channels, which modulate neuronal activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- is similar to other substituted phenethylamines such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another hallucinogenic compound with similar receptor affinity.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Exhibits similar psychoactive properties but with different potency and duration of action
The uniqueness of phenethylamine, 2,5-dimethoxy-N,N,4-trimethyl- lies in its specific substitution pattern, which influences its pharmacological profile and receptor interactions, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
24286-42-8 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-methylphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H21NO2/c1-10-8-13(16-5)11(6-7-14(2)3)9-12(10)15-4/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
VSOYVYVZVYSOAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CCN(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


